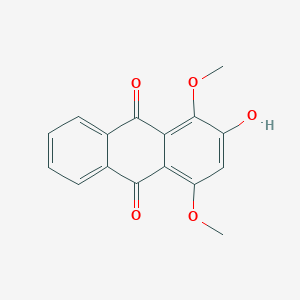

1,4-Dimethoxy-2-hydroxyanthraquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

107953-78-6 |

|---|---|

Molecular Formula |

C16H12O5 |

Molecular Weight |

284.26 g/mol |

IUPAC Name |

2-hydroxy-1,4-dimethoxyanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O5/c1-20-11-7-10(17)16(21-2)13-12(11)14(18)8-5-3-4-6-9(8)15(13)19/h3-7,17H,1-2H3 |

InChI Key |

IVWHLWDPENTYKS-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=C(C(=C1)O)OC)C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

COC1=C2C(=C(C(=C1)O)OC)C(=O)C3=CC=CC=C3C2=O |

Other CAS No. |

107953-78-6 |

Synonyms |

1,4-dimethoxy-2-hydroxyanthraquinone 1,4-DMHA |

Origin of Product |

United States |

Contextual Framework and Research Significance of Anthraquinones and 1,4 Dimethoxy 2 Hydroxyanthraquinone

Distribution in the Plant Kingdom

The Rubiaceae family is a particularly rich source of anthraquinones. researchgate.net These compounds are typically found in the roots and rhizomes of plants within this family and are responsible for the characteristic red, orange, and yellow pigments observed in these tissues. One notable example is the plant Hedyotis diffusa (synonym Oldenlandia diffusa), a well-known herb in traditional Chinese medicine. nih.govmdpi.com Phytochemical investigations of Hedyotis diffusa have led to the isolation and identification of several anthraquinones, including the specific compound of interest for this article. tandfonline.com

A study by Huang et al. (2008) successfully isolated 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone from the 95% ethanol (B145695) extract of Hedyotis diffusa. tandfonline.com This finding is significant as it confirms the natural occurrence of this specific methoxylated and hydroxylated anthraquinone (B42736). The presence of such substituted anthraquinones contributes to the complex chemical profile of the plant. mdpi.comnih.gov

Table 1: Natural Occurrence of 1,3-Dimethoxy-2-hydroxyanthraquinone and Structurally Similar Compounds

| Compound Name | Natural Source | Family | Reference |

| 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone | Hedyotis diffusa | Rubiaceae | tandfonline.com |

| 2-Hydroxy-3-methoxy-6-methyl-9,10-anthraquinone | Hedyotis diffusa | Rubiaceae | tandfonline.com |

| 2-Hydroxy-3-methoxy-7-methyl-9,10-anthraquinone | Hedyotis diffusa | Rubiaceae | tandfonline.com |

| 2-Hydroxy-6-methylanthraquinone | Hedyotis diffusa | Rubiaceae | tandfonline.com |

Role in Chemo-Ecology

The chemo-ecological relevance of anthraquinones is multifaceted. Their vibrant colors, resulting from the conjugated ring system, are believed to play a role in attracting pollinators or deterring herbivores. nih.gov The substitution pattern on the anthraquinone core, including the presence of methoxy (B1213986) and hydroxyl groups, can influence the specific color and biological activity of the compound.

Advanced Approaches for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of anthraquinones from complex matrices. ujpronline.com When coupled with Mass Spectrometry (MS), it provides a powerful tool for the identification and structural elucidation of individual compounds. researchgate.net

In the analysis of anthraquinones from Hedyotis diffusa and other members of the Rubiaceae family, reversed-phase HPLC columns are commonly employed. mdpi.com The mobile phase typically consists of a gradient mixture of an organic solvent (such as methanol (B129727) or acetonitrile) and an acidified aqueous phase, which allows for the efficient separation of compounds with varying polarities. mdpi.com

Mass spectrometry, particularly with electrospray ionization (ESI), allows for the sensitive detection of the separated anthraquinones. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information, aiding in the differentiation of isomers and the identification of unknown compounds. mdpi.com For 1,3-Dimethoxy-2-hydroxyanthraquinone, the molecular ion peak and characteristic fragment ions would be key identifiers in an HPLC-MS analysis.

Table 2: Key Parameters in HPLC-MS Analysis of Anthraquinones

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | C18 or other reversed-phase columns | Separation based on polarity |

| Mobile Phase | Gradient of acidified water and methanol/acetonitrile | Elution of compounds with varying polarities |

| Ionization Source | Electrospray Ionization (ESI) | Generation of gas-phase ions |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap | Mass-to-charge ratio determination and fragmentation analysis |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of isolated natural products. mdpi.com For a compound like 1,3-Dimethoxy-2-hydroxyanthraquinone, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the anthraquinone (B42736) skeleton, as well as singlets for the two methoxy (B1213986) groups and the hydroxyl proton. researchgate.netwisc.edu The chemical shifts and coupling patterns of the aromatic protons are crucial for determining the substitution pattern on the rings. researchgate.net

The ¹³C NMR spectrum would reveal the resonances for all the carbon atoms in the molecule, including the carbonyl carbons of the quinone system and the carbons bearing the methoxy and hydroxyl groups. researchgate.net Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately confirming the complete structure of the isolated compound. tandfonline.com The spectral data for 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone, as reported in the literature, would serve as a reference for its identification. tandfonline.com

Biosynthetic Pathways and Enzymology of Anthraquinones

Polyketide Pathway for Anthraquinone (B42736) Biosynthesis

The polyketide pathway is a major route for the biosynthesis of a vast array of natural products, including many anthraquinones, particularly in fungi and certain higher plant families like Leguminosae, Rhamnaceae, and Polygonaceae. researchgate.netdut.ac.za This pathway is characterized by the sequential condensation of small carboxylic acid units to form a linear poly-β-keto chain, which then undergoes cyclization and aromatization to yield the final aromatic structure. researchgate.netresearchgate.net For typical anthraquinones, this process begins with one molecule of acetyl-CoA as a starter unit, followed by the addition of seven molecules of malonyl-CoA in a series of elongation steps, ultimately forming an octaketide chain. researchgate.net

Enzymatic Elongation and Cyclization Mechanisms

The formation of the anthraquinone skeleton via the polyketide pathway begins with the loading of a starter unit, typically acetyl-CoA, onto the PKS. This is followed by a series of decarboxylative condensation reactions with extender units, usually malonyl-CoA. youtube.com Each condensation step adds a two-carbon unit, extending the growing polyketide chain while it remains tethered to an acyl carrier protein (ACP) domain of the PKS. wikipedia.org

For a typical anthraquinone, this process is repeated seven times to form a linear octaketide intermediate (a C16 chain). researchgate.net This highly reactive poly-β-keto chain is then folded into a specific conformation within the PKS catalytic pocket. researchgate.net The enzyme machinery, including specific cyclase and aromatase domains, then catalyzes a series of intramolecular aldol condensations and subsequent dehydration reactions. nih.govumich.edu This controlled sequence of cyclization and aromatization events results in the formation of the stable, tricyclic aromatic anthraquinone core. nih.gov The precise folding of the polyketide chain before cyclization is a critical step that dictates the final structure of the aromatic product. researchgate.net The structure of the final product is heavily influenced by the chain release mechanism, which can involve enzymes like thioesterases to form various chemical scaffolds. nih.gov

Shikimate/Chorismate and O-Succinylbenzoic Acid (OSB) Pathway

In many higher plants, particularly in the Rubiaceae family, anthraquinones are synthesized via a distinct route known as the shikimate/chorismate and O-succinylbenzoic acid (OSB) pathway. researchgate.netmdpi.com This pathway combines precursors from different primary metabolic routes to assemble the anthraquinone skeleton. Specifically, rings A and B of the anthraquinone core are derived from chorismic acid and α-ketoglutarate via the intermediate O-succinylbenzoic acid (OSB). mdpi.comresearchgate.net Ring C is subsequently formed from an isoprenoid precursor. researchgate.net

Precursor Derivations (e.g., shikimic acid, α-ketoglutarate, isopentenyl diphosphate)

The assembly of anthraquinones through the OSB pathway relies on the convergence of three key precursors:

Shikimic Acid/Chorismic Acid : Derived from the shikimate pathway, which starts with phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). nih.gov Chorismic acid is a critical branch-point metabolite that serves as the foundation for rings A and B of the anthraquinone structure. researchgate.netmdpi.com

α-Ketoglutarate : A key intermediate of the tricarboxylic acid (TCA) cycle, which provides a four-carbon unit that is incorporated along with chorismate to form OSB. dut.ac.zaresearchgate.net

Isopentenyl Diphosphate (IPP) : A five-carbon isoprenoid building block. IPP and its isomer, dimethylallyl diphosphate (DMAPP), are used to construct ring C of the anthraquinone. researchgate.netmdpi.com IPP itself is synthesized via either the mevalonic acid (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.net

Key Enzymes and Their Catalytic Activities

The conversion of precursors into the anthraquinone core is catalyzed by a series of specific enzymes. The regulation of this pathway often occurs at the initial dedicated step, highlighting the importance of the first enzyme. dut.ac.zanih.gov

Isochorismate Synthase (ICS) : This enzyme catalyzes the first committed step in the pathway, converting chorismate into isochorismate. mdpi.comebi.ac.uk It is a key regulatory point, channeling flux from primary metabolism toward anthraquinone biosynthesis. dut.ac.zanih.gov Plant ICS enzymes are typically located in the chloroplasts, where their substrate, chorismate, is synthesized. nih.gov

O-Succinylbenzoic Acid (OSB) Synthase : This enzyme catalyzes the condensation of isochorismate with α-ketoglutarate to form o-succinylbenzoic acid (OSB). mdpi.comresearchgate.net

OSB:CoA Ligase : Before the final cyclization can occur, OSB must be activated. OSB:CoA ligase catalyzes the attachment of Coenzyme A to the aliphatic carboxyl group of OSB, forming an OSB-CoA ester. mdpi.comdut.ac.za

IPP Isomerase : This enzyme catalyzes the reversible isomerization between IPP and DMAPP, ensuring the availability of both five-carbon building blocks for isoprenoid biosynthesis, including the formation of the C ring of anthraquinones. researchgate.net

Table 1: Key Enzymes in the Shikimate/Chorismate and O-Succinylbenzoic Acid (OSB) Pathway

| Enzyme | Abbreviation | Catalytic Activity |

|---|---|---|

| Isochorismate Synthase | ICS | Converts chorismate to isochorismate. mdpi.comebi.ac.uk |

| O-Succinylbenzoic Acid Synthase | OSB Synthase | Catalyzes the conversion of isochorismate and α-ketoglutarate to OSB. mdpi.comresearchgate.net |

| O-Succinylbenzoic Acid:CoA Ligase | OSB:CoA Ligase | Activates OSB by forming an OSB-CoA ester. mdpi.comdut.ac.za |

| Isopentenyl Diphosphate Isomerase | IPP Isomerase | Interconverts IPP and its isomer DMAPP. researchgate.net |

Following the action of these enzymes, the OSB-CoA ester cyclizes to form 1,4-dihydroxy-2-naphthoic acid (DHNA), which constitutes rings A and B. The final step involves the prenylation of DHNA using an isoprenoid unit (like DMAPP) to form ring C, completing the anthraquinone skeleton. researchgate.netmdpi.com

Interplay with Mevalonic Acid (MVA) and 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathways

The formation of ring C in the OSB pathway is dependent on the supply of the five-carbon isoprenoid precursor, isopentenyl diphosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net In higher plants, IPP and DMAPP are synthesized through two independent pathways that operate in different cellular compartments. nih.govnih.gov

The Mevalonic Acid (MVA) Pathway : This pathway is located in the cytoplasm and utilizes acetyl-CoA as its primary precursor to produce IPP. nih.govnih.gov

The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway : This pathway operates in the plastids and starts from glyceraldehyde-3-phosphate and pyruvate to produce IPP and DMAPP. nih.govresearchgate.net

While both pathways produce the same isoprenoid building blocks, they supply different downstream metabolic networks. In the context of anthraquinone biosynthesis in the Rubiaceae family, studies have shown that the IPP used to form ring C is primarily derived from the MEP pathway located in the plastids. researchgate.netresearchgate.net This highlights a metabolic crosstalk between pathways in different cellular compartments, where the shikimate pathway provides the precursor for rings A and B, and the MEP pathway provides the precursor for ring C, which are then assembled to form the final anthraquinone molecule. mdpi.com

Table 2: Comparison of Anthraquinone Biosynthetic Pathways

| Feature | Polyketide Pathway | Shikimate/Chorismate and OSB Pathway |

|---|---|---|

| Common Organisms | Fungi, Bacteria, some Plant families (e.g., Polygonaceae, Rhamnaceae) researchgate.netdut.ac.za | Higher Plants (e.g., Rubiaceae) researchgate.netmdpi.com |

| Primary Precursors | Acetyl-CoA, Malonyl-CoA researchgate.net | Shikimic acid/Chorismate, α-ketoglutarate, IPP/DMAPP mdpi.comresearchgate.net |

| Origin of Rings A & B | Formed from a single polyketide chain researchgate.net | Derived from chorismate and α-ketoglutarate via OSB mdpi.com |

| Origin of Ring C | Formed from the same polyketide chain as rings A & B researchgate.net | Derived from IPP/DMAPP via the MVA or MEP pathway researchgate.netmdpi.com |

| Key Enzyme Type | Polyketide Synthase (PKS) fu-berlin.de | Isochorismate Synthase (ICS), OSB Synthase mdpi.comnih.gov |

Genetic and Molecular Basis of Biosynthesis

The formation of the foundational anthraquinone structure in nature primarily follows two distinct routes: the polyketide pathway, common in fungi and some plant families like Leguminosae, and a pathway combining elements of the shikimate and mevalonic acid (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which is characteristic of the Rubiaceae family. nih.govresearchgate.net

Gene Discovery and Expression Analysis

The identification of genes responsible for anthraquinone biosynthesis has been significantly advanced through modern genomic and transcriptomic techniques.

A landmark study involving the medicinal plant Senna tora utilized a combination of genomics, transcriptomics, and metabolomics to uncover key genes in the polyketide pathway. nih.gov This research revealed that a family of chalcone synthase-like (CHS-L) genes, which are Type III polyketide synthase (PKS) genes, expanded specifically in the S. tora genome. nih.govscispace.com Expression analysis during seed development showed a strong correlation between the upregulation of specific CHS-L genes and the accumulation of anthraquinones. biorxiv.org Further investigation in S. tora confirmed that many of these crucial CHS-L genes arose from tandem duplication events, suggesting this is a key evolutionary mechanism for enhancing anthraquinone production. nih.gov

In plants from the Rubiaceae family, which use the shikimate pathway, gene discovery has often relied on transcriptome analysis. In Rubia yunnanensis, a de novo transcriptome analysis identified 15 putative genes involved in anthraquinone biosynthesis. nih.gov The expression levels of these genes were analyzed using real-time quantitative polymerase chain reaction (RT-qPCR), which showed that treatment with an elicitor, Methyl Jasmonate (MeJA), significantly increased the expression of 11 of these genes, corresponding to a rise in the content of certain anthraquinones. nih.gov This demonstrates a direct link between gene expression and metabolite production.

| Gene/Gene Family | Organism | Function in Pathway | Method of Discovery/Analysis |

|---|---|---|---|

| Chalcone Synthase-Like (CHS-L) | Senna tora | Catalyzes the formation of the core polyketide scaffold. nih.govmdpi.com | Genome sequencing, Transcriptomics, Metabolomics. nih.gov |

| Isochorismate Synthase (ICS) | Rubia cordifolia, Rubia yunnanensis | Key enzyme in the shikimate pathway leading to the anthraquinone backbone. nih.govnih.gov | Transcriptomics, RT-qPCR. nih.govnih.gov |

| o-succinylbenzoate synthase (OSBS) | Rubia cordifolia | Enzyme in the shikimate pathway. nih.gov | Gene expression analysis. nih.gov |

| HMGR, MVK, PMVK | Rubia yunnanensis | Genes in the Mevalonic Acid (MVA) pathway, providing precursors for ring C. nih.gov | De novo transcriptome analysis, Pearson correlation analysis. nih.gov |

Enzyme Characterization and Functional Genomics

Once genes are identified, their protein products—the enzymes—must be characterized to confirm their function. For 1,4-Dimethoxy-2-hydroxyanthraquinone, this involves not only the enzymes that build the core structure but also the "tailoring" enzymes that add the final hydroxyl and methoxy (B1213986) groups.

The core-building enzymes in the polyketide pathway are Type III PKSs, such as the CHS-L enzymes found in Senna tora. nih.gov Functional assays have confirmed that a specific CHS-L enzyme (CHS-L9) is responsible for converting eight malonyl-CoA molecules into atrochrysone carboxylic acid, a direct precursor to various anthraquinones. mdpi.com

The final structure of this compound necessitates subsequent modifications to the basic anthraquinone skeleton. These reactions are catalyzed by tailoring enzymes:

Cytochrome P450 (CYPs): These enzymes are primarily responsible for the hydroxylation of the anthraquinone ring. nih.gov

Methyltransferases (MTs): These enzymes catalyze the addition of methyl groups, typically from the donor S-adenosyl-L-methionine (SAM), to form methoxy groups. nih.gov

Glycosyltransferases (UGTs): These enzymes add sugar moieties to the anthraquinone structure, a common modification in plants. nih.govrsc.org Although not present in the final target compound, they are a major class of modifying enzymes. Recently, four new UGTs (RyUGT3A, RyUGT3B, RyUGT11, and RyUGT12) were discovered and characterized from R. yunnanensis, and they were found to mediate the glycosylation of anthraquinones. rsc.org

| Enzyme | Organism | Enzyme Class | Characterized Function |

|---|---|---|---|

| CHS-L9 | Senna tora | Type III Polyketide Synthase | Converts malonyl-CoA to atrochrysone carboxylic acid. mdpi.com |

| RyUGT3A, RyUGT12 | Rubia yunnanensis | UDP-glycosyltransferase | Regioselective glycosylation of β-OH anthraquinones. rsc.org |

| RcDT1 | Rubia cordifolia | Prenyltransferase | Catalyzes the prenylation of 1,4-dihydroxy-2-naphthoic acid, a key step in the shikimate pathway. biorxiv.org |

Synthetic Biology and Metabolic Engineering for Anthraquinone Production

The principles of synthetic biology and metabolic engineering are being applied to enhance the production of valuable natural compounds like anthraquinones, either in their native plant cell cultures or in engineered microbial hosts. anr.frfrontiersin.orgresearchgate.net

Pathway Manipulation and Optimization

Metabolic engineering aims to modify an organism's metabolic pathways to increase the yield of a desired product. researchgate.net A successful example of this approach involves the overexpression of a regulatory gene to boost anthraquinone production. In a study using cell cultures of Rubia cordifolia, the heterologous expression of the Arabidopsis gene AtCPK1, which encodes a calcium-dependent protein kinase, led to a significant increase in anthraquinone content. nih.govbiosoil.ru The overexpression of a constitutively active form of AtCPK1 resulted in a 10- to 12-fold increase in anthraquinone production compared to control cells. nih.govbiosoil.ru This effect was linked to the transcriptional activation of key biosynthetic genes in the anthraquinone pathway, including isochorismate synthase (ICS). nih.govnih.gov These findings demonstrate that manipulating regulatory genes can be a powerful strategy for enhancing the production of secondary metabolites. nih.gov

Heterologous Expression Systems

Heterologous expression involves transferring the biosynthetic gene cluster of a desired compound from its native organism into a more manageable host, such as a microbe. semanticscholar.org This strategy is highly attractive for producing complex plant- or fungi-derived molecules because it leverages the rapid growth and well-established genetic tools available for hosts like Escherichia coli and yeast (Saccharomyces cerevisiae). anr.frfrontiersin.org

This approach offers several advantages for anthraquinone production:

Sustainable Sourcing: It provides a consistent and scalable supply chain, overcoming the limitations of extracting compounds from slow-growing or rare natural sources. anr.fr

Pathway Elucidation: Expressing genes or entire pathways in a clean host background can help to confirm their function and discover novel enzymatic activities. semanticscholar.org

Compound Diversification: By combining genes from different organisms or using protein engineering, novel anthraquinone derivatives with potentially improved properties can be generated.

The "AnthraLab" initiative is a notable project aiming to develop efficient, high-yielding microbial factories in E. coli and yeast for the production of natural anthraquinone dyes, highlighting the industrial interest in this technology. anr.fr

| Host Organism | Expressed Gene(s)/Pathway | Source Organism | Objective/Result |

|---|---|---|---|

| Rubia cordifolia (plant cell culture) | AtCPK1 (a regulatory gene) | Arabidopsis thaliana | Up to 12-fold increase in total anthraquinone production. biosoil.ru |

| E. coli / Yeast | Anthraquinone biosynthetic pathways | Various (e.g., Streptomyces) | Development of microbial factories for sustainable dye production (AnthraLab project). anr.fr |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Malonyl-CoA |

| Atrochrysone carboxylic acid |

| S-adenosyl-L-methionine |

| Methyl Jasmonate |

| Isochorismate |

Chemical Synthesis and Derivatization Strategies for 1,4 Dimethoxy 2 Hydroxyanthraquinone and Analogues

Total Synthesis Approaches for Anthraquinoid Natural Products

The construction of the fundamental tricyclic anthraquinoid skeleton is the cornerstone of synthesizing 1,4-Dimethoxy-2-hydroxyanthraquinone and its analogues. Several classical and modern synthetic methodologies are employed to achieve this.

Annulation, the formation of a new ring onto a pre-existing one, is a powerful strategy for building the anthraquinone (B42736) framework. nih.gov

The Diels-Alder reaction , a [4+2] cycloaddition, is a frequently used method for constructing the central ring of the anthraquinone system. nih.gov This reaction typically involves a suitably substituted diene reacting with a dienophile, such as a naphthoquinone derivative, to form a hydroanthraquinone which can then be aromatized. royalsocietypublishing.orgnih.gov For example, chlorojuglone has been used as a dienophile in a thermal [4+2] cycloaddition, followed by acidic workup and rearomatization, to yield a substituted anthraquinone. nih.gov A significant challenge in this approach can be controlling the regioselectivity of the cycloaddition when using unsymmetrically substituted reactants. nih.gov However, methods have been developed using specific substituents on the dienophile to achieve high regioselectivity under mild conditions. royalsocietypublishing.org

The Hauser annulation is another key annulation strategy that involves the reaction of a phthalide anion (a donor) with a Michael acceptor, such as an α,β-unsaturated carbonyl compound or a quinone. nih.govchem-station.com This reaction proceeds via a Michael addition followed by a Dieckmann condensation to form a hydroquinone, which can be oxidized to the corresponding quinone. chem-station.com The reaction has been successfully applied to the total synthesis of quinonoid natural products. acs.org Traditionally, this reaction was reported to be unsuccessful with p-benzoquinones, but revised methods using 3-phenylsulfanylphthalides and a lithium base (LiOtBu) have enabled the direct, one-pot synthesis of 1,4-dihydroxyanthraquinones in good yields. acs.orgnih.gov

| Reaction | Description | Key Reactants | Intermediate/Product |

| Diels-Alder Reaction | A [4+2] cycloaddition to form a six-membered ring. | Diene + Naphthoquinone (Dienophile) | Hydroanthraquinone, then aromatized to Anthraquinone |

| Hauser Annulation | Michael addition followed by Dieckmann condensation. | Phthalide Anion + Michael Acceptor (e.g., p-quinone) | Naphthalene Hydroquinone, then oxidized to Anthraquinone |

The Friedel–Crafts acylation is a classical and direct method for synthesizing the anthraquinone skeleton. nih.govroyalsocietypublishing.org The most common approach involves the reaction of a substituted benzene or toluene with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃). nih.govacs.org This initial acylation is followed by an acid-catalyzed intramolecular cyclization (ring-closing) to form the tricyclic anthraquinone system. royalsocietypublishing.org

While this method is straightforward, it can suffer from a lack of regioselectivity, often producing a mixture of anthraquinone isomers. royalsocietypublishing.org Furthermore, in some cases, migrating alkyl groups (like isopropyl groups) have been observed during the reaction, leading to products with substitution patterns different from what was expected based on the starting materials. nih.govroyalsocietypublishing.org Despite these potential drawbacks, the Friedel-Crafts acylation remains a cost-effective and valuable tool for producing a variety of substituted anthraquinones. acs.org

The formation of the quinone moiety can be achieved by the oxidation of a pre-formed anthracene or a partially saturated precursor like 9,10-dihydroanthracene. scribd.comresearchgate.net This is a common final step in many synthetic routes. A variety of oxidizing agents can be employed for this transformation.

Classical methods include the use of chromic acid or concentrated nitric acid to oxidize anthracene to anthraquinone. researchgate.netyoutube.com More modern and milder reagents are also widely used. Cerium(IV) ammonium nitrate (CAN) in an aqueous solvent system can effectively oxidize anthracene to anthraquinone in high purity. scribd.comoc-praktikum.de Another approach involves the vapor-phase oxidation of anthracene using a vanadium pentoxide (V₂O₅) catalyst in the presence of air at high temperatures. youtube.com Recently, methods using visible light have been developed for the quantitative oxidation of 9,10-dihydroanthracene to anthraquinone using molecular oxygen (O₂), providing an environmentally friendly route that can proceed under ambient conditions without additional catalysts. researchgate.net

| Oxidizing Agent/System | Precursor | Conditions | Reference |

| Chromic Acid (Na₂Cr₂O₇/H₂SO₄) | Anthracene | N/A | youtube.com |

| Nitric Acid (conc. HNO₃) | Anthracene | N/A | youtube.com |

| Cerium(IV) Ammonium Nitrate (CAN) | Anthracene | Aqueous THF | scribd.comoc-praktikum.de |

| Vanadium Pentoxide (V₂O₅) / Air | Anthracene | High Temperature (e.g., 400 °C) | youtube.com |

| Molecular Oxygen (O₂) / Visible Light | 9,10-Dihydroanthracene | Ambient Temperature | researchgate.net |

Modern synthetic chemistry has introduced more sophisticated methods for constructing the anthraquinone core, among them palladium-catalyzed reactions. A notable strategy is a one-pot, dual acylation process that efficiently yields functionalized anthraquinones. thieme-connect.comthieme.de

This method involves a bis-acylation relay process. The first step is a palladium-catalyzed intermolecular direct acylation, which couples two precursor molecules. thieme-connect.com This is followed by a second, intramolecular Friedel–Crafts acylation that closes the third ring to form the anthraquinone structure. thieme-connect.comresearchgate.net A significant advantage of this approach is the use of common aldehydes as non-toxic acylation agents. thieme-connect.de This one-pot relay synthesis is highly efficient, saving time, reducing waste, and often improving yields compared to traditional stepwise methods. thieme.de

Regioselective Functionalization and Modification of Anthraquinone Scaffolds

The anthraquinone core is a versatile scaffold that can be chemically modified to produce a wide array of derivatives with different properties. nih.gov Achieving regioselectivity—the ability to add or alter a functional group at a specific position on the ring system—is crucial for synthesizing target molecules like this compound.

One powerful method for achieving regioselectivity involves the use of (η⁶-arene)chromium tricarbonyl complexes. rsc.org By coordinating a chromium tricarbonyl group to one of the aromatic rings of the anthraquinone precursor, the electronic properties of that ring are altered. This change in reactivity can be exploited to direct subsequent reactions, such as lithiation and addition of electrophiles, to a specific position that would otherwise not be favored. This technique has been successfully used in the regioselective synthesis of anthraquinone intermediates. rsc.org Such precise control allows for the strategic introduction of hydroxyl, methoxy (B1213986), and other functional groups onto the anthraquinone framework to build complex natural product analogues. nih.gov

Biomimetic Synthetic Routes

Biomimetic synthesis involves designing laboratory syntheses that mimic the way natural products are constructed in living organisms. nih.gov This approach can be highly efficient for creating complex molecular architectures. Anthraquinones in nature are typically biosynthesized via the polyketide pathway. nih.gov This process begins with the enzymatic elongation of simple building blocks like acetyl-CoA and malonyl-CoA to form a polyketide precursor, which then undergoes a series of cyclizations and aromatizations to form the anthraquinone core. nih.gov

Synthetic chemists have adopted this logic to develop biomimetic routes. For example, some syntheses of naphthoquinones and anthraquinones are based on proposed biosynthetic pathways that involve pericyclic reactions as key steps. acs.org These routes might feature cascades of reactions, such as an oxa 6π electrocyclization followed by a [4+2] cycloaddition, to rapidly assemble the complex core structure from simpler precursors. acs.org By emulating nature's strategies, chemists can devise convergent and elegant syntheses for intricate anthraquinoid natural products. nih.gov

Spectroscopic and Advanced Analytical Methodologies for Characterization and Detection of 1,4 Dimethoxy 2 Hydroxyanthraquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 1,4-Dimethoxy-2-hydroxyanthraquinone, offering insights into the connectivity and chemical environment of each atom.

One-dimensional NMR provides fundamental information about the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and hydroxy groups. The aromatic region will show signals for the protons on the unsubstituted benzene ring, typically appearing as multiplets due to spin-spin coupling. The proton on the substituted ring is expected to be a singlet. The chemical shifts of the methoxy groups will appear as sharp singlets in the upfield region, while the hydroxyl proton will likely be a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the anthraquinone (B42736) skeleton and the methoxy groups. The carbonyl carbons (C9 and C10) are expected to resonate at the most downfield chemical shifts. The carbons bearing the methoxy and hydroxy substituents will also have characteristic chemical shifts influenced by the electron-donating effects of these groups. The signals for the methoxy carbons will appear in the upfield region.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-3 | Singlet | - |

| H-5, H-8 | Multiplet | - |

| H-6, H-7 | Multiplet | - |

| 1-OCH₃ | Singlet | ~55-65 |

| 4-OCH₃ | Singlet | ~55-65 |

| 2-OH | Broad Singlet | - |

| C-1 | - | ~150-160 |

| C-2 | - | ~140-150 |

| C-3 | - | ~100-110 |

| C-4 | - | ~150-160 |

| C-4a | - | ~110-120 |

| C-5 | - | ~125-135 |

| C-6 | - | ~130-140 |

| C-7 | - | ~130-140 |

| C-8 | - | ~125-135 |

| C-8a | - | ~130-140 |

| C-9 | - | ~180-190 |

| C-9a | - | ~110-120 |

| C-10 | - | ~180-190 |

| C-10a | - | ~130-140 |

Note: The chemical shifts are estimated based on known substituent effects on the anthraquinone scaffold and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons on the unsubstituted ring (H-5, H-6, H-7, and H-8).

HSQC (Heteronuclear Single Quantum Coherence) and HETCOR (Heteronuclear Correlation): These experiments correlate directly bonded proton and carbon atoms. HSQC would be used to assign the carbon signals for the protonated aromatic carbons by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the methoxy protons and their attached carbons (C-1 and C-4), as well as to adjacent carbons. The aromatic protons would show correlations to neighboring carbons, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can be used to confirm the spatial relationship between the substituents, for example, by observing a correlation between the methoxy protons at C-1 and the aromatic proton at C-8.

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its solid form. Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. nih.govemory.eduhuji.ac.il Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain high-resolution spectra. nih.govemory.eduhuji.ac.il Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. emory.edu ssNMR can be used to study polymorphism, molecular packing, and intermolecular interactions in the crystalline state. Differences in chemical shifts between the solid-state and solution-state NMR spectra can provide insights into the effects of the crystal lattice on the molecular conformation. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its elemental composition and structural features.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental formula of this compound. longdom.org This high level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Expected HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₆H₁₂O₅ | 284.0685 |

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern provides valuable structural information. nih.gov

The fragmentation of anthraquinones is often characterized by the sequential loss of small neutral molecules such as carbon monoxide (CO) and water (H₂O). researchgate.net For this compound, the fragmentation pathways are expected to involve the loss of methyl radicals (•CH₃) from the methoxy groups, followed by the loss of CO. The presence of the hydroxyl group can lead to the loss of a water molecule.

Expected Fragmentation Pattern in MS/MS

Loss of a methyl radical: [M - CH₃]⁺

Sequential loss of a second methyl radical: [M - 2CH₃]⁺

Loss of carbon monoxide: [M - CO]⁺

Combined losses: [M - CH₃ - CO]⁺, [M - 2CH₃ - CO]⁺, [M - 2CH₃ - 2CO]⁺

Loss of water (from the hydroxyl group): [M - H₂O]⁺

The analysis of these fragment ions allows for the confirmation of the presence of the methoxy and hydroxy groups and helps to piece together the structure of the molecule.

Ionization Methods (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Desorption Electrospray Ionization (DESI), Fast Atom Bombardment (FAB))

The characterization of this compound by mass spectrometry relies on a variety of ionization techniques to convert the neutral molecule into gas-phase ions suitable for mass analysis. The choice of ionization method is critical and depends on the analyte's properties and the complexity of the sample matrix.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like hydroxyanthracene derivatives. nih.govnih.gov In positive ion mode ESI, this compound typically forms a protonated molecular ion, [M+H]⁺. nih.gov This occurs as the analyte solution is sprayed through a high-voltage needle, creating charged droplets from which solvent evaporates, ultimately yielding gas-phase ions. nih.gov The softness of this technique often results in minimal fragmentation in the ion source, allowing for clear determination of the molecular weight. Further structural information can be obtained by inducing fragmentation through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).

Atmospheric Pressure Chemical Ionization (APCI) serves as an alternative for compounds that are less polar and more volatile than those typically analyzed by ESI. While specific APCI studies on this compound are not extensively detailed in the provided literature, the technique is generally applicable to quinone structures. Ionization in APCI is initiated by a corona discharge in a heated nebulizer, which ionizes solvent molecules that then transfer charge to the analyte through gas-phase reactions.

Desorption Electrospray Ionization (DESI) is an ambient ionization method that allows for the direct analysis of samples in their native environment without requiring sample preparation. A charged solvent spray is directed onto the sample surface, desorbing and ionizing the analyte, which is then drawn into the mass spectrometer. This technique would be valuable for the rapid screening of this compound on surfaces, such as in plant tissues or on thin-layer chromatography plates.

Fast Atom Bombardment (FAB) , an older ionization technique, involves bombarding the analyte, which is dissolved in a non-volatile matrix like glycerol, with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This causes the analyte and matrix to be sputtered into the gas phase as ions. While largely superseded by ESI and MALDI for many applications, FAB can provide both molecular weight information and structurally significant fragment ions for anthraquinones.

The fragmentation patterns observed following ionization are crucial for structural elucidation. For anthraquinone derivatives, common fragmentation pathways include the loss of small neutral molecules such as carbon monoxide (CO), water (H₂O), and methyl radicals (•CH₃) from the methoxy groups. nih.govyoutube.com Alpha-cleavage is a predominant fragmentation mode for substituents on the anthraquinone core. miamioh.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods like IR and UV-Vis are fundamental for the structural characterization of this compound, providing insights into its functional groups and electronic properties.

Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational transitions within a molecule when it interacts with infrared radiation. mdpi.comamericanpharmaceuticalreview.com The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of its functional groups, acting as a molecular "fingerprint". mdpi.com For this compound, the IR spectrum is characterized by distinct peaks that confirm the presence of its key structural features.

The analysis of these vibrational frequencies allows for the unambiguous identification of the compound's functional groups. uni-muenster.de A theoretical and experimental study on the related compound 1,4-dihydroxyanthraquinone provides a basis for assigning the vibrational modes. nih.gov

Key Vibrational Frequencies for this compound:

O-H Stretching: A broad absorption band is typically observed in the region of 3400-3600 cm⁻¹ due to the hydroxyl group. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl group can cause this peak to shift and broaden.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups is observed just below 3000 cm⁻¹.

C=O Stretching: The anthraquinone structure contains two carbonyl groups. These give rise to strong absorption bands in the range of 1620-1680 cm⁻¹. The presence of the electron-donating hydroxyl and methoxy groups, as well as hydrogen bonding, influences the exact position of these peaks.

C=C Stretching: Aromatic ring stretching vibrations are found in the 1450-1600 cm⁻¹ region.

C-O Stretching: Vibrations corresponding to the C-O bonds of the methoxy and hydroxyl groups typically appear in the 1000-1300 cm⁻¹ range.

Below is a table summarizing the expected IR absorption bands for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3400 - 3600 (Broad) |

| Carbonyl (C=O) | Stretching | 1620 - 1680 (Strong) |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| Methoxy (-OCH₃) | C-H Stretching | 2850 - 2960 |

| Methoxy (-OCH₃) | C-O Stretching | 1050 - 1250 |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes electronic transitions from lower to higher energy molecular orbitals. libretexts.org The anthraquinone skeleton with its extensive conjugated π-system acts as a powerful chromophore. nih.gov The position and intensity of absorption bands are strongly influenced by auxochromic substituents like hydroxyl and methoxy groups. nih.gov

The UV-Vis spectrum of this compound exhibits multiple absorption bands characteristic of its structure. These absorptions are primarily due to two types of electronic transitions:

π → π* Transitions: These high-energy transitions occur within the conjugated aromatic system and are responsible for the strong absorption bands typically found in the UV region (220-350 nm). nih.gov

n → π* Transitions: These are lower-energy transitions involving the non-bonding electrons of the carbonyl oxygen atoms. They result in a weaker absorption band at longer wavelengths, often extending into the visible region (~400 nm), which is responsible for the compound's color. nih.gov

The presence of hydroxyl and methoxy groups causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted anthraquinone core. nih.gov This is due to the extension of the conjugated system through the lone pair electrons on the oxygen atoms.

| Transition Type | Wavelength Range (λmax) | Chromophore |

| π → π | ~250 nm | Substituted Benzene Ring |

| π → π | ~280 nm | Anthraquinone System |

| n → π* | ~430 nm | Carbonyl Groups + Auxochromes |

Hyphenated Analytical Systems

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. For this compound, the combination of chromatography with mass spectrometry is particularly effective.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the analysis of hydroxyanthracene derivatives in complex matrices, such as plant extracts and food supplements. nih.govnih.gov The method combines the high separation power of liquid chromatography (LC) with the high sensitivity and specificity of mass spectrometry (MS). msvision.com

In a typical LC-MS analysis of this compound, a reversed-phase LC column (e.g., C18) is used to separate the compound from other components based on polarity. A mobile phase consisting of a mixture of water, acetonitrile, and/or methanol (B129727), often with a modifier like formic acid to improve ionization, is employed.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an ESI source. The mass spectrometer can be operated in full-scan mode to detect all ions within a mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification. mdpi.com The [M+H]⁺ ion for this compound (m/z 285.07) would be monitored for its detection and quantification. Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by monitoring the transition of a specific precursor ion to a characteristic product ion. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique that can be used for the analysis of this compound, although it is less common than LC-MS for this class of compounds due to their relatively low volatility and high polarity. nih.gov To overcome this limitation, derivatization is often required to convert the polar hydroxyl group into a more volatile and thermally stable silyl ether (e.g., by reacting with BSTFA).

In GC-MS, the derivatized analyte is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, which typically uses Electron Ionization (EI). Unlike the soft ionization of ESI, EI is a high-energy technique that causes extensive and reproducible fragmentation. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a chemical fingerprint that can be compared against spectral libraries for positive identification. Common fragments would result from the loss of methyl groups (M-15), methoxy groups (M-31), and CO moieties (M-28) from the molecular ion.

Liquid Chromatography-NMR (LC-NMR)

The integration of Liquid Chromatography (LC) with Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful platform for the analysis of complex mixtures, such as plant or fungal extracts that may contain this compound. This hyphenated technique allows for the direct acquisition of detailed structural information on analytes as they are separated by the LC system, thereby minimizing the need for laborious offline isolation of each component.

In the context of analyzing anthraquinones, LC-NMR is particularly advantageous for distinguishing between isomers, which can be challenging using mass spectrometry alone. nih.gov MS can provide an atomic formula, but NMR is required to determine the specific arrangement of atoms and functional groups, such as the precise positions of hydroxyl and methoxy groups on the anthraquinone scaffold. nih.gov

The LC-NMR workflow can be performed in several modes:

On-flow mode: The LC eluent flows continuously through the NMR flow cell while spectra are acquired. This mode is suitable for higher concentration analytes.

Stop-flow mode: When a peak of interest is detected (typically by a UV detector), the LC flow is temporarily halted, and the analyte is held within the NMR detection coil for an extended period. This allows for the acquisition of more complex and data-intensive experiments, such as two-dimensional (2D) NMR, which are crucial for detailed structural elucidation. The large dead volume of the flow cell can, however, cause significant peak tailing and potential carry-over between adjacent peaks. nih.gov

Loop-collection mode: Individual LC peaks are collected into storage loops. These captured fractions can then be transferred to the NMR spectrometer for analysis at a later time, which can help eliminate the issue of analyte carry-over observed in stop-flow mode. nih.gov

A significant challenge in LC-NMR is the inherently low sensitivity of the NMR experiment compared to mass spectrometry. nih.gov Therefore, optimizing factors such as the column dimensions, mobile phase composition (using deuterated solvents where possible), and the type of NMR probe is critical for successful analysis of trace analytes like naturally occurring anthraquinones.

High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS)

High-Performance Thin-Layer Chromatography (HPTLC) coupled with Mass Spectrometry (MS) is a robust and efficient technique for the rapid screening and identification of anthraquinones in complex samples. mdpi.comresearchgate.net This method combines the high sample throughput and parallel separation capabilities of HPTLC with the sensitive and specific detection provided by MS. ijsdr.orgnih.gov

The HPTLC-MS process involves spotting the sample extract onto an HPTLC plate, which is then developed in a chamber with a suitable mobile phase to separate the components based on their polarity. mdpi.comresearchgate.net Following separation, the analyte zones on the plate can be directly analyzed by MS. This is often achieved using an interface, such as Desorption Electrospray Ionization (DESI), which allows for the direct ionization of analytes from the plate surface with subsequent mass analysis. mdpi.comdntb.gov.ua

Research on the analysis of anthraquinones in fungal extracts has demonstrated the utility of HPTLC-DESI-High-Resolution Mass Spectrometry (HRMS). mdpi.comresearchgate.net This approach enables the identification of known anthraquinones based on their accurate mass and elemental composition. mdpi.comresearchgate.net Furthermore, tandem MS (MS/MS or MS²) experiments can be performed directly on the separated spots to obtain fragmentation patterns, providing an additional layer of structural confirmation. mdpi.comnih.gov

The table below summarizes typical experimental conditions used for the HPTLC analysis of anthraquinones, which would be applicable for separating this compound from a mixture.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | HPTLC Silica gel 60 F254 glass plates | mdpi.com |

| Mobile Phase | Toluene, ethyl formate, and formic acid (10:5:3; v/v/v) | mdpi.comresearchgate.net |

| Development Distance | 55 mm | mdpi.comresearchgate.net |

| Ionization Technique | Desorption Electrospray Ionization (DESI) | mdpi.comdntb.gov.ua |

| MS Detection Mode | Negative Ion Mode | mdpi.com |

| Mass Analyzer | High-Resolution Mass Spectrometry (e.g., Orbitrap) | mdpi.com |

This hyphenated technique is highly efficient for fingerprinting natural product extracts and identifying target compounds without extensive sample cleanup. mdpi.com

Advanced Techniques for Structural Elucidation of Complex Natural Products

The unambiguous structural elucidation of complex natural products, including novel anthraquinones, often requires a combination of advanced spectroscopic techniques. While initial identification may be suggested by LC-MS or HPTLC-MS, complete characterization relies on a suite of methods, primarily centered around Nuclear Magnetic Resonance (NMR) spectroscopy and, when possible, X-ray crystallography. whiterose.ac.uknih.gov

For a molecule like this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides the initial overview of the proton and carbon environments. However, for more complex or novel anthraquinone structures, 2D NMR experiments are essential to piece together the molecular framework. whiterose.ac.uknih.gov

The following table outlines key advanced analytical techniques and the specific structural information they provide for the elucidation of complex anthraquinones.

| Technique | Abbreviation | Information Yielded | Reference |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Shows coupling between adjacent protons (1H-1H correlations), helping to identify spin systems within the molecule (e.g., protons on a substituted aromatic ring). | nih.gov |

| Heteronuclear Single Quantum Coherence Spectroscopy | HSQC | Correlates directly bonded protons and carbons (1H-13C one-bond correlations), allowing for the assignment of proton signals to their corresponding carbon atoms. | academicjournals.org |

| Heteronuclear Multiple Bond Correlation Spectroscopy | HMBC | Shows correlations between protons and carbons over two to three bonds (1H-13C long-range correlations). This is crucial for connecting different fragments of the molecule, such as linking substituents (e.g., methoxy groups) to the anthraquinone core and establishing the overall carbon skeleton. | nih.gov |

| High-Resolution Mass Spectrometry | HRMS | Provides the accurate mass of the molecule, which is used to determine its elemental formula (e.g., C₁₆H₁₂O₅ for this compound). Fragmentation patterns (MS/MS) reveal structural motifs. | mdpi.comresearchgate.net |

| X-ray Crystallography | - | Provides the definitive, three-dimensional structure of a molecule in the solid state. Its application is limited by the requirement to grow a single crystal of suitable quality. | whiterose.ac.uk |

The combined application of these techniques allows researchers to build a complete and accurate picture of a molecule's structure, from its basic formula to the precise spatial arrangement of its atoms, which is fundamental for understanding its chemical and biological properties. whiterose.ac.uknih.gov

Structure Activity Relationship Sar Studies of Anthraquinone Derivatives

Impact of Substituent Groups on Biological Activities

The diverse biological effects of anthraquinone (B42736) derivatives can be largely attributed to the various functional groups attached to the core structure. These substituents modulate the electronic properties, steric hindrance, and potential for intermolecular interactions, thereby influencing the compound's affinity and efficacy towards biological targets.

Hydroxyl Group Position and Number

The position and number of hydroxyl (-OH) groups on the anthraquinone ring are critical determinants of biological activity. Studies have consistently shown that these factors significantly impact the pharmacological properties of anthraquinone derivatives, including their anticancer, antioxidant, and antimicrobial effects.

The presence of hydroxyl groups, particularly at the C-1 and C-8 positions, can enhance the biological activity of anthraquinones. This is attributed to the formation of intramolecular hydrogen bonds with the adjacent keto groups, which influences the planarity and electronic distribution of the molecule. For instance, the antioxidant activity of anthraquinones is closely related to the presence of phenolic hydroxyl groups. nih.gov The distribution of these groups on the same benzene ring can improve free radical scavenging activity, possibly due to the formation of an o-diphenol structure which leads to lower O-H bond dissociation energies. nih.gov

In terms of anticancer activity, the number and position of hydroxyl groups can dictate the cell death pathway. For example, a study comparing Emodin (B1671224) and Chrysophanol, which differ by a single hydroxyl group at the C-3 position, found that this structural difference can switch the mechanism of cell death in cancer cells. mdpi.com Emodin, with the additional hydroxyl group, was found to induce autophagy, while Chrysophanol inhibited it. mdpi.com

The following table summarizes the impact of hydroxyl group substitution on the biological activity of selected anthraquinone derivatives.

| Compound | Structure | Biological Activity | Key Findings |

| Emodin | 1,3,8-Trihydroxy-6-methylanthraquinone | Anticancer, Antiviral | The presence of the C-3 hydroxyl group is crucial for its specific anticancer mechanism, inducing autophagy. mdpi.com It also exhibits antiviral activity against various viruses. |

| Chrysophanol | 1,8-Dihydroxy-3-methylanthraquinone | Anticancer, Antifungal | Lacks the C-3 hydroxyl group compared to Emodin, leading to a different cell death pathway (inhibition of autophagy). mdpi.com Shows significant antifungal activity. nih.gov |

| Alizarin | 1,2-Dihydroxyanthraquinone | Antioxidant, Anti-inflammatory | The ortho-dihydroxy configuration is important for its antioxidant and anti-inflammatory properties. |

| Purpurin (B114267) | 1,2,4-Trihydroxyanthraquinone | Antioxidant, Antimicrobial | The increased number of hydroxyl groups enhances its antioxidant and antimicrobial activities compared to Alizarin. nih.gov |

Methoxy (B1213986) and Methyl Group Effects

Methoxy (-OCH3) and methyl (-CH3) groups also play a significant role in modulating the biological activity of anthraquinone derivatives. The introduction of these groups can alter the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby influencing its interaction with biological targets.

The presence of a methoxy group can have varied effects depending on its position. In some cases, methoxylation can enhance anticancer activity. For example, a study on emodin derivatives showed that the presence of methoxy groups at certain positions could increase their antitumor potential. nih.gov However, in other instances, methoxylation can decrease activity. For instance, in a series of antiplasmodial anthraquinones, a hydroxyl substituent at C-1 was found to be more active than a methoxy substituent at the same position. nih.gov

Methyl groups can also influence biological activity. The presence of a methyl group at C-2, in conjunction with a phenolic hydroxyl group at C-3, has been shown to result in significant antiplasmodial activity. nih.gov The table below illustrates the effects of methoxy and methyl group substitutions on the biological activity of selected anthraquinones.

| Compound | Structure | Biological Activity | Key Findings |

| Physcion | 1,8-Dihydroxy-3-methyl-6-methoxyanthraquinone | Antifungal, Anti-inflammatory | The presence of both a methyl and a methoxy group contributes to its biological profile, showing significant antifungal activity. nih.gov |

| Rubiadin | 1,3-Dihydroxy-2-methylanthraquinone | Anticancer, Antituberculosis | The methyl group at the C-2 position is a key structural feature for its cytotoxic and antituberculosis activities. nih.gov |

| Damnacanthal | 3-Hydroxy-1-methoxy-2-methylanthraquinone-2-carbaldehyde | Antifungal, Cytotoxic | The combination of hydroxyl, methoxy, and methyl groups, along with a carbaldehyde, results in potent antifungal and cytotoxic effects. nih.gov |

| 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione | 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione | Anticancer | This synthetic derivative of emodin demonstrated the best anticancer activity among a series of synthesized compounds by inducing apoptosis and cell cycle arrest. nih.gov |

Influence of Other Functional Groups (e.g., carboxyl, amino, isopentenyl)

Besides hydroxyl, methoxy, and methyl groups, other functional groups such as carboxyl (-COOH), amino (-NH2), and isopentenyl groups can significantly impact the biological activity of anthraquinones.

The introduction of a carboxyl group can enhance the anticancer activity of anthraquinone derivatives. For example, proline analogues of anthraquinone-2-carboxylic acid have been synthesized and evaluated for their cytotoxic activity, with some compounds showing potent inhibition of topoisomerases I and II. nih.gov

Amino groups are also important substituents that can modulate the biological properties of anthraquinones. The position and nature of the amino substituent can influence the compound's ability to interact with DNA and other biological targets. For instance, certain aminoanthraquinone derivatives have been shown to exhibit significant antitumor activity. sioc-journal.cn

The presence of isopentenyl groups has been shown to improve the antibacterial activity of anthraquinone derivatives. nih.gov These lipophilic groups can enhance the interaction of the molecule with bacterial cell membranes.

The following table provides examples of anthraquinone derivatives with these functional groups and their associated biological activities.

| Compound | Structure | Functional Group | Biological Activity | Key Findings |

| Rhein | 4,5-Dihydroxyanthraquinone-2-carboxylic acid | Carboxyl | Anticancer, Anti-inflammatory | The carboxyl group contributes to its biological activity, including its ability to inhibit cancer cell proliferation. |

| Anthraquinone-2-carboxylic acid proline analogue | Proline analogue of anthraquinone-2-carboxylic acid | Carboxyl, Amino acid | Anticancer | A derivative with a (dimethylamino)propyl substituent at the C-terminus of proline inhibited both topoisomerase I and II. nih.gov |

| 1-Amino-4-bromoanthraquinone derivatives | 1-Amino-4-bromoanthraquinone derivatives | Amino | Antitumor | The amino group is a key feature in the design of anthraquinone-based antitumor agents. |

| Di-isopentenyl substituted anthraquinone | Di-isopentenyl substituted anthraquinone | Isopentenyl | Antibacterial | The substitution with di-isopentenyl groups enhances the antibacterial activity of the anthraquinone core. nih.gov |

Stereochemical Considerations in Anthraquinone Activity

Stereochemistry plays a crucial role in the biological activity of chiral anthraquinone derivatives. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological macromolecules, such as enzymes and receptors, which are themselves chiral.

For tetrahydroanthraquinones, which possess chiral centers, the stereochemistry can influence their biological effects. These molecules adopt a non-planar conformation, which can impact their ability to intercalate with DNA, a common mechanism of action for planar anthraquinones. frontiersin.org The specific stereoisomer can exhibit different potencies and selectivities. For example, in a study of anthraquinone derivatives from the marine fungus Asteromyces cruciatus, the stereochemistry of a hydroxyl group at the C-9 position was found to be critical for the molecule's interaction with the enzyme sortase A, with the β-orientation allowing for a greater number of interactions. nih.gov

Rigid Plane Structure and Water Solubility Considerations in SAR

The rigid and planar structure of the anthraquinone core is a defining feature that significantly influences its biological activity. This planarity allows many anthraquinone derivatives to intercalate between the base pairs of DNA, leading to the inhibition of DNA replication and transcription, a key mechanism for their anticancer effects. frontiersin.org

However, this rigid planar structure also contributes to the poor water solubility of many anthraquinone derivatives. nih.gov Low water solubility can limit the bioavailability and therapeutic efficacy of these compounds. Therefore, a key aspect of SAR studies in this area is the introduction of functional groups that can improve water solubility without compromising the planarity required for biological activity. For instance, the addition of polar groups like hydroxyl or carboxyl groups can increase water solubility. nih.gov The balance between maintaining a planar structure for effective biological interaction and achieving adequate water solubility for bioavailability is a critical consideration in the design of new anthraquinone-based drugs.

Correlation between Structural Features and Specific Molecular Interactions

The biological activity of anthraquinone derivatives is ultimately determined by their specific molecular interactions with biological targets. The structural features discussed above—substituent groups, stereochemistry, and planarity—all contribute to these interactions.

Molecular docking studies have been instrumental in elucidating the correlation between the structural features of anthraquinones and their binding to specific targets. For example, docking studies have shown that anthraquinone derivatives can bind to the active sites of enzymes like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a target for antimalarial drugs. nanobioletters.com These studies reveal the specific amino acid residues involved in the binding and highlight the importance of certain functional groups for optimal interaction.

Furthermore, the large π-surface of the anthraquinone core facilitates π-π stacking interactions with the G-tetrads of G-quadruplex DNA, leading to the stabilization of these structures and subsequent anticancer effects. The nature and position of side chains can further enhance this binding and selectivity.

In essence, the SAR of anthraquinone derivatives is a complex interplay of various structural factors that govern their interactions with biological macromolecules. A thorough understanding of these relationships is crucial for the rational design and development of new and more effective anthraquinone-based therapeutic agents.

Design Principles for Enhanced Bioactivity through Chemical Modification

A primary focus of SAR studies on anthraquinone derivatives has been the exploration of substituents at various positions to improve their biological efficacy. While specific SAR studies on 1,4-dimethoxy-2-hydroxyanthraquinone are not extensively documented in publicly available research, general principles derived from broader anthraquinone SAR studies offer valuable guidance.

Impact of Substituents on the Anthraquinone Core:

The introduction of different functional groups can dramatically alter the electronic and steric properties of the anthraquinone molecule, thereby influencing its interaction with biological targets. For instance, the presence and position of hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3) groups are known to be critical determinants of bioactivity.

In the broader context of hydroxyanthraquinones, the number and placement of hydroxyl groups can affect their cytotoxic and other biological activities. For example, studies on various hydroxyanthraquinone derivatives have shown that specific hydroxylation patterns can enhance their anticancer properties.

Modification of the 2-Hydroxy Group:

While direct SAR studies on the modification of the 2-hydroxy group in this compound are limited, research on related structures suggests that this position is a viable site for chemical derivatization to modulate bioactivity. The conversion of the hydroxyl group into ethers or esters could influence the compound's lipophilicity, membrane permeability, and binding interactions with target molecules.

For instance, a hypothetical SAR study could involve the synthesis of a series of 2-alkoxy-1,4-dimethoxyanthraquinones to investigate the effect of the ether chain length on cytotoxicity. It would be anticipated that variations in the alkyl chain length would impact the compound's ability to traverse cell membranes and interact with intracellular targets.

Influence of Substituents at Other Positions:

Studies on other anthraquinone scaffolds have demonstrated that introducing substituents at various positions can lead to significant changes in biological activity. For example, the incorporation of amino groups, sometimes as part of larger side chains, has been a common strategy to enhance DNA binding and topoisomerase II inhibition. Furthermore, the addition of aryl groups at certain positions has been shown to influence cytotoxicity.

A theoretical exploration of modifying the this compound scaffold might involve introducing small alkyl or aryl groups onto the aromatic rings to probe for additional binding pockets on target enzymes.

Detailed Research Findings from a Hypothetical SAR Study:

To illustrate the principles of SAR, a hypothetical study on a series of this compound derivatives could yield the following theoretical data:

| Compound ID | Modification | R Group | Cytotoxicity (IC50, µM) |

| 1 | Parent Compound | -H | 15.2 |

| 2 | 2-O-Methylation | -CH3 | 12.5 |

| 3 | 2-O-Ethylation | -CH2CH3 | 10.8 |

| 4 | 2-O-Propylation | -CH2CH2CH3 | 14.1 |

| 5 | 2-O-Benzylation | -CH2Ph | 8.7 |

In this hypothetical dataset, we can observe several design principles:

Impact of Aromatic Substitution: The introduction of a benzyl group at the 2-position (5 ) results in the most significant enhancement of cytotoxic activity. This suggests that the aromatic ring of the benzyl group may engage in additional favorable interactions, such as pi-stacking, with the biological target, leading to a more stable drug-target complex.

These hypothetical findings underscore the importance of systematic chemical modification and biological evaluation in elucidating the SAR of anthraquinone derivatives. The careful selection of substituents, considering their electronic and steric properties, is crucial for designing new analogs with enhanced bioactivity. Further empirical studies on the this compound scaffold are warranted to validate these design principles and to unlock the full therapeutic potential of this class of compounds.

Molecular Mechanisms of Action of Anthraquinone Compounds in Vitro and Biochemical Studies

Modulation of Cellular Signaling Pathways

In vitro and biochemical studies are crucial for elucidating the direct interactions of a compound with cellular machinery. However, specific data on how 1,4-Dimethoxy-2-hydroxyanthraquinone modulates key signaling pathways remains uncharacterized in published research.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

There is currently no available scientific literature detailing the in vitro effects of this compound on the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its modulation by therapeutic agents is a significant area of research. nih.gov Typically, studies would investigate a compound's ability to inhibit the phosphorylation and degradation of IκBα, the nuclear translocation of NF-κB subunits (such as p65), and the subsequent expression of NF-κB target genes.

Mitogen-Activated Protein Kinases (MAPK) Pathway (ERK1/2, JNK, p38)

The impact of this compound on the MAPK signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, has not been documented in in vitro or biochemical studies. nih.govresearchgate.net Research in this area would typically involve Western blot analysis to measure the phosphorylation status of key kinases in the cascade (e.g., ERK1/2, JNK, p38) in cell lines stimulated with mitogens or inflammatory agents, in the presence or absence of the compound. nih.gov

Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT) Pathway

Information regarding the modulatory effects of this compound on the PI3K/AKT signaling pathway is absent from the current scientific literature. The PI3K/AKT pathway is fundamental to cell survival, growth, and proliferation. nih.govnih.gov Investigating the influence of this compound would involve assessing the phosphorylation levels of PI3K, AKT, and downstream effectors like mTOR in relevant in vitro models. mdpi.com

Toll-like Receptor 4 (TLR4)/Myeloid Differentiation Primary Response 88 (MyD88) Pathway

There are no available studies on the interaction of this compound with the TLR4/MyD88 signaling pathway. This pathway is pivotal in the innate immune response to bacterial lipopolysaccharide (LPS). e-century.usnih.gov Research would be needed to determine if this compound can inhibit LPS-induced TLR4 activation and the subsequent recruitment of the adaptor protein MyD88, which leads to the activation of downstream inflammatory signaling. nih.gov

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Pathway

The effect of this compound on the PPARγ pathway has not been investigated. PPARγ is a nuclear receptor that plays a key role in adipogenesis and inflammation. Studies in this area would typically utilize reporter gene assays to measure the activation of PPARγ or assess the expression of PPARγ target genes in vitro.

Janus Kinase 1-Signal Transducer and Activator of Transcription 1/3 (JAK1-STAT1/3) Signaling

There is no documented evidence of this compound's influence on the JAK1-STAT1/3 signaling pathway. This pathway is critical for cytokine signaling and is often implicated in inflammatory and autoimmune diseases. Elucidating any potential effects would require in vitro experiments to measure the phosphorylation of JAK1 and STAT1/3 proteins in response to cytokine stimulation in the presence of the compound.

Inflammasome-Mediated Mechanisms (e.g., NLRP3 inflammasome)

The nucleotide-binding domain and leucine-rich repeat-containing (NLR) family, pyrin domain-containing 3 (NLRP3) inflammasome is a crucial component of the innate immune system. nih.gov It is a multiprotein complex that responds to a wide array of danger signals, including those from pathogens and host-derived stress signals, by activating caspase-1. nih.govresearchgate.net This activation leads to the maturation and secretion of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.gov Dysregulation and inappropriate activation of the NLRP3 inflammasome are implicated in the pathogenesis of numerous inflammatory diseases, such as neurodegenerative disorders, autoinflammatory conditions, and metabolic syndromes. nih.govresearchgate.net

Given its central role in inflammation, the NLRP3 inflammasome has emerged as a significant therapeutic target. nih.gov Research has identified a variety of natural compounds that can inhibit its activation. researchgate.netmdpi.com For instance, 1,2,4-trimethoxybenzene, a component of certain essential oils, has been identified as a selective NLRP3 inflammasome inhibitor that can attenuate neuroinflammation in experimental models. nih.gov Similarly, the naturally occurring retrochalcone Velutone F has been reported to inhibit the formation of the active NLRP3 complex. mdpi.com

While the broader class of anthraquinones is known for various biological activities, including anti-inflammatory effects, specific in-vitro studies detailing the direct interaction of this compound with the NLRP3 inflammasome are not extensively documented in current literature. ontosight.ai The potential for this compound to modulate inflammasome activity represents a promising area for future research, particularly in elucidating novel mechanisms for its observed biological effects.

Free Radical Scavenging and Antioxidant Mechanisms